5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene
Overview
Description
5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Bromination: Introduction of the bromine atom is achieved through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Fluorination: Fluorine atoms are introduced using reagents such as Selectfluor or diethylaminosulfur trifluoride.
Methoxy Group Introduction: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a Williamson ether synthesis using benzyl alcohol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced purification techniques like column chromatography and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrogen-substituted benzene derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene depends on its specific application:
Chemical Reactions: Acts as a reactant or intermediate in various organic reactions.
Biological Interactions: May interact with enzymes or receptors, influencing biological pathways.
Pharmaceutical Effects: Potentially modulates molecular targets involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene
- 5-Chloro-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene
- 5-Bromo-1,2-difluoro-3-(4-ethoxy-benzyloxy)-benzene
Uniqueness
5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized chemical syntheses and applications.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-[(4-methoxyphenyl)methoxy]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O2/c1-18-11-4-2-9(3-5-11)8-19-13-7-10(15)6-12(16)14(13)17/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBABDISFJOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199599 | |
Record name | 5-Bromo-1,2-difluoro-3-[(4-methoxyphenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-23-4 | |
Record name | 5-Bromo-1,2-difluoro-3-[(4-methoxyphenyl)methoxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956034-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-difluoro-3-[(4-methoxyphenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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